PTP1B Potency: Comparison with Suramin
Ptp1B-IN-26 (compound 7a) was the most potent PTP1B inhibitor among the 7a–l series, exhibiting 3.5-fold higher inhibitory activity than the standard competitive inhibitor suramin in a head-to-head in vitro enzymatic assay [1]. The abstract of the source study explicitly states: 'the most potent PTP-1B inhibitor was compound 7a with 3.5-fold higher inhibitory activity than suramin' [1].
| Evidence Dimension | PTP1B inhibitory potency (fold change over standard) |
|---|---|
| Target Compound Data | 3.5-fold more potent than suramin [1] |
| Comparator Or Baseline | Suramin, standard PTP1B inhibitor (reference value: suramin IC₅₀ for PTP1B reported as ~4.1 μM in the wider literature [2]) |
| Quantified Difference | Ptp1B-IN-26 demonstrates 3.5× greater potency than suramin in the same assay [1] |
| Conditions | In vitro PTP-1B enzymatic inhibition assay; competitive mode confirmed by kinetic studies [1] |
Why This Matters
A 3.5-fold potency gain over the most widely used standard PTP1B inhibitor directly translates to lower required compound concentrations for equivalent target engagement, reducing off-target risk and compound consumption in cell-based and in vivo experiments.
- [1] Ansariashlaghi S, Fakhrioliaei A, Mohammadi-Khanaposhtani M, et al. New phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamides as dual inhibitors against α-glucosidase and PTP-1B for the treatment of type 2 diabetes. Arch Pharm (Weinheim). 2024;357(7):e2300517. doi:10.1002/ardp.202300517 View Source
- [2] Kołodziej-Sobczak D, et al. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. Int J Mol Sci. 2024;25(13):7033. doi:10.3390/ijms25137033 View Source
